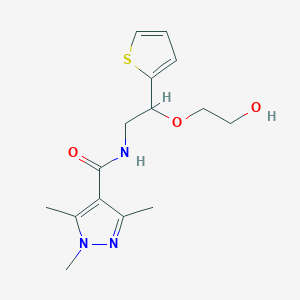

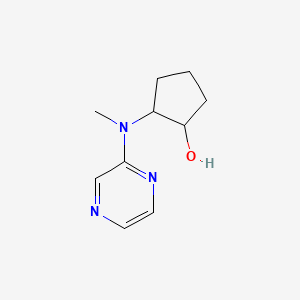

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar pyrazole derivatives typically involves the reaction of specific enones with semicarbazide or thiosemicarbazide in the presence of an alkaline catalyst. For example, a process described for synthesizing a related compound, 5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, showcases the use of 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide under alkaline conditions to facilitate ring closure, leading to the formation of the pyrazole ring (Prabhuswamy et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically characterized using techniques like X-ray crystallography, which provides detailed information on the crystalline structure and intermolecular interactions. For instance, the crystal structure of a related compound was determined, highlighting the presence of N-H⋯O and C-H⋯O hydrogen bonds stabilizing the structure, and showing the compound crystallizes in the triclinic system with specific unit cell parameters (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The reactivity of pyrazole derivatives involves interactions with various reagents to form new bonds or functional groups. An unexpected reaction observed in a similar context involved the ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism, followed by N-formylation, demonstrating the complex pathways these compounds can undergo (Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the thermal stability of a pyrazole compound was assessed, showing it remains stable up to 190°C, indicating significant resilience to thermal decomposition (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, acidity or basicity of the functional groups, and electrophilic or nucleophilic nature of the compound, are crucial. The electrophilic and nucleophilic regions of a pyrazole derivative's molecular surface were identified through DFT calculations, highlighting the compound's potential interactions with other molecules (Kumara et al., 2018).

Applications De Recherche Scientifique

Synthesis and Heterocyclic Chemistry

This compound is involved in the synthesis of various heterocyclic derivatives, showcasing its utility in creating a plethora of novel chemical entities with potential applications in medicinal chemistry and material science. For instance, it serves as a precursor in the synthesis of benzothiophenyl-hydrazonoesters, which are further reacted to yield compounds like pyrazole, isoxazole, and pyrimidine derivatives with potential biological activities [Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004].

Antibacterial and Antimicrobial Activity

The compound's derivatives have been explored for their antibacterial and antimicrobial properties, indicating its relevance in the development of new therapeutic agents against various pathogens. Studies have identified specific derivatives that exhibit significant activity against bacteria, including resistant strains, which is crucial in the fight against antibiotic resistance [Pitucha, Kosikowska, Urszula, & Malm, 2011].

Anticancer Activity

Research into the compound's derivatives has also shown promising anticancer properties, highlighting its potential in oncology. Synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has led to compounds with potent anti-tumor agents, offering new avenues for cancer treatment and drug development [Gomha, Edrees, & Altalbawy, 2016].

Propriétés

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-1,3,5-trimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-10-14(11(2)18(3)17-10)15(20)16-9-12(21-7-6-19)13-5-4-8-22-13/h4-5,8,12,19H,6-7,9H2,1-3H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIOIXVOVSCELC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC=CS2)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2496448.png)

![2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2496455.png)

![3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2496459.png)

![1-[2-({[(2-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2496460.png)

![2H-Benzotriazol-5-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496464.png)

![4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2496467.png)

![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2496471.png)